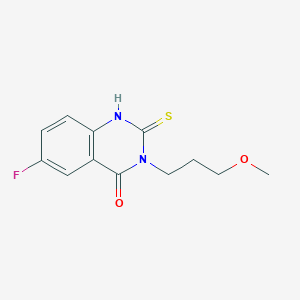

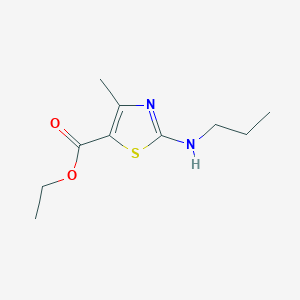

![molecular formula C9H11NO5 B2647180 2-[4-(Hydroxymethyl)-2-nitrophenoxy]ethanol CAS No. 1039912-84-9](/img/structure/B2647180.png)

2-[4-(Hydroxymethyl)-2-nitrophenoxy]ethanol

カタログ番号 B2647180

CAS番号:

1039912-84-9

分子量: 213.189

InChIキー: XFNNYCZPIGWQOE-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[4-(Hydroxymethyl)-2-nitrophenoxy]ethanol, also known as Ethylene Glycol Mono-4-(hydroxymethyl)-2-nitrophenyl Ether or 4-(2-Hydroxyethoxy)-3-nitrobenzyl Alcohol, is a chemical compound . It appears as a light yellow to yellow to green powder or crystal .

Physical And Chemical Properties Analysis

2-[4-(Hydroxymethyl)-2-nitrophenoxy]ethanol is a solid at 20°C . . The compound has a melting point range of 48.0 to 52.0 °C .科学的研究の応用

Hydroxylation and Catalysis

- The hydroxylation of specific phenolic compounds has been studied to understand the roles of superoxide radicals and hydroxyl radicals in nonenzymatic reactions, revealing insights into the generation and activity of these species (Goscin & Fridovich, 1972). Similarly, the enzymatic hydroxylation by rabbit ethanol-inducible cytochrome P-450 isozyme 3a has been analyzed for its ability to convert p-nitrophenol to 4-nitrocatechol, highlighting the enzyme's significant role in the metabolism of aromatic compounds (Koop, 1986).

Molecular Interactions and Stability

- Studies have demonstrated the stabilization of hydroxylamine TEMPOH through complexation with amphiphilic calixarene in an ethanol/water mixture, indicating the importance of molecular interactions in determining the stability of radical species (Ananchenko et al., 2006).

Solvatochromism and Probes

- Research into nitro-substituted phenolates has provided insights into solvatochromism and their use as solvatochromic switches and probes for investigating solvent mixtures, demonstrating the influence of solvent interactions on molecular behavior (Nandi et al., 2012).

Enzymatic Oxidation

- The oxidation of 4-ethylphenol by bacterial enzyme 4-ethylphenol methylenehydroxylase has been examined for its stereochemical aspects, providing a detailed understanding of the enzymatic process and its selectivity (Reeve et al., 1990).

Extraction and Environmental Applications

- The extraction of phenolic compounds from aqueous solutions using emulsion liquid membranes highlights the potential environmental applications, such as the removal of pollutants from wastewater (Reis et al., 2006).

特性

IUPAC Name |

2-[4-(hydroxymethyl)-2-nitrophenoxy]ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO5/c11-3-4-15-9-2-1-7(6-12)5-8(9)10(13)14/h1-2,5,11-12H,3-4,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFNNYCZPIGWQOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)[N+](=O)[O-])OCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(Hydroxymethyl)-2-nitrophenoxy]ethanol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

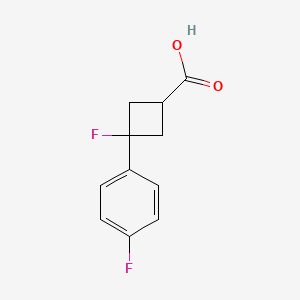

![4-chloro-N-[(3-methoxyphenyl)methyl]-3-methyl-1-(4-methylphenyl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2647105.png)

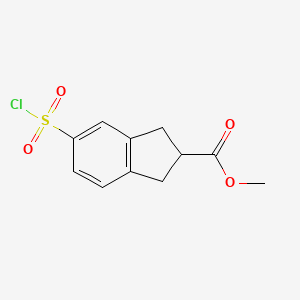

![2-(4-(4-Fluorophenyl)piperazin-1-yl)-6-(methylsulfonyl)benzo[d]thiazole](/img/structure/B2647107.png)

![4-(diethylsulfamoyl)-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2647108.png)

![3-(3,4-Dimethoxyphenyl)-6-(2-oxopropyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2647109.png)

![2-Chloro-N-[[1-(1,2,4-oxadiazol-3-ylmethyl)piperidin-3-yl]methyl]propanamide](/img/structure/B2647115.png)

![3-amino-N-(3,5-dimethoxybenzyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2647117.png)

![(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide](/img/structure/B2647119.png)